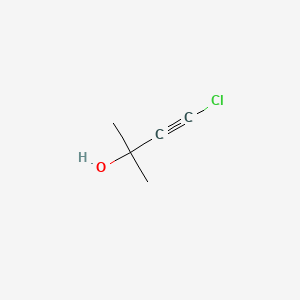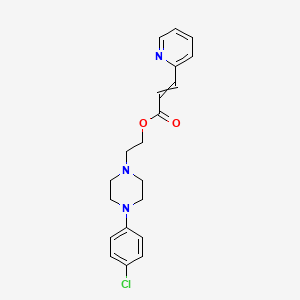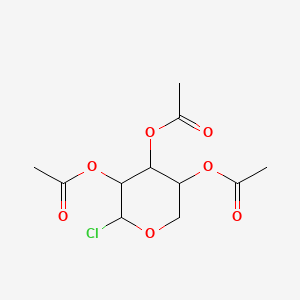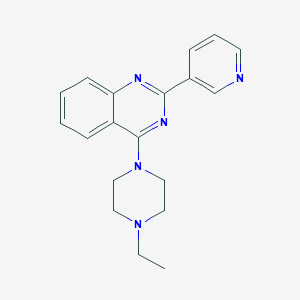
4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenylazo group, and a phenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Pyrimidine Ring: This is usually achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Azo Coupling Reaction: The phenylazo group is introduced through a diazotization reaction followed by coupling with an aromatic amine.
Final Functionalization: The phenylamino group is introduced in the final step, often through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and azo linkage play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
1164489-02-4 |
|---|---|
Molekularformel |
C19H13F3N6 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
4-methyl-6-(4-phenyldiazenylanilino)-2-(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H13F3N6/c1-12-16(11-23)17(26-18(24-12)19(20,21)22)25-13-7-9-15(10-8-13)28-27-14-5-3-2-4-6-14/h2-10H,1H3,(H,24,25,26) |
InChI-Schlüssel |
ZFWOFJGXNGIOKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)

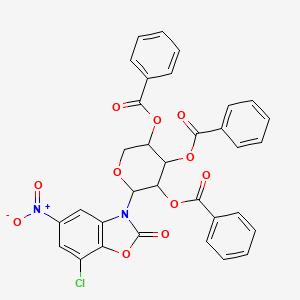

![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)

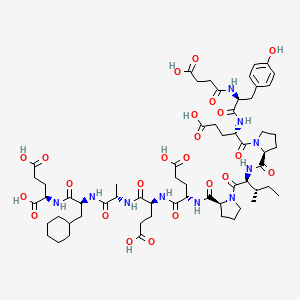
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
